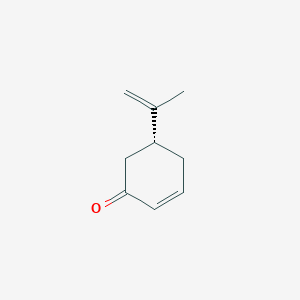
2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: is an organic compound characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as 5-(prop-1-en-2-yl)cyclohex-2-enone, using a chiral catalyst. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Another method involves the Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the prop-1-en-2-yl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone may involve large-scale asymmetric hydrogenation processes using chiral catalysts. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Applications De Recherche Scientifique
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: can be compared with other similar compounds, such as:
(S)-5-(Prop-1-en-2-yl)cyclohex-2-enone: The enantiomer of the compound, which may have different biological activities and properties.
Cyclohex-2-enone: A simpler analog without the prop-1-en-2-yl group, used in various organic synthesis applications.
5-Methylcyclohex-2-enone: A structurally similar compound with a methyl group instead of the prop-1-en-2-yl group, used in different chemical reactions.
The uniqueness of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone lies in its specific structural features and the resulting properties, which make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
188567-99-9 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1 |
Clé InChI |
KSEXSUIUOJGHPX-MRVPVSSYSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC=CC(=O)C1 |
SMILES canonique |
CC(=C)C1CC=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



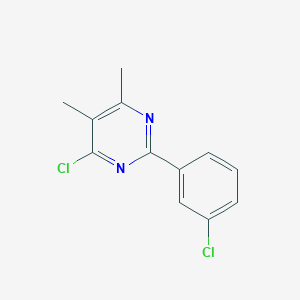
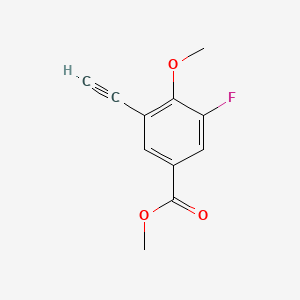
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
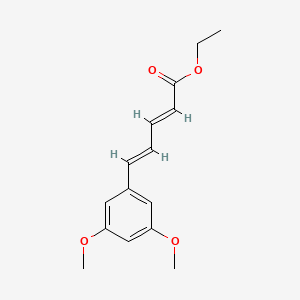
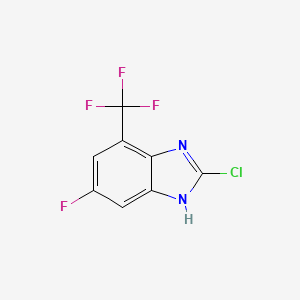


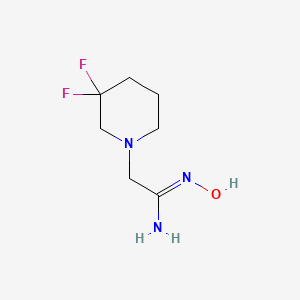

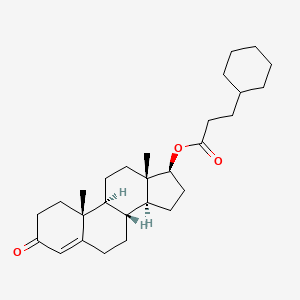
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
